Cas no 921579-77-3 (methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate)

Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate is a specialized heterocyclic compound featuring a fused imidazo-triazole core with a methoxyphenyl substituent. Its structure incorporates a thioether-linked acetamido benzoate moiety, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid heterocyclic framework and functional group diversity make it suitable for applications in medicinal chemistry, particularly in the development of biologically active molecules. Its well-defined synthetic pathway ensures high purity and reproducibility, while its structural complexity allows for further derivatization. This compound is primarily utilized in research settings for exploring structure-activity relationships in drug discovery.
methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate structure
921579-77-3 structure
Product Name:methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate
CAS No:921579-77-3
MF:C21H21N5O4S
MW:439.487542867661
CID:6043346
PubChem ID:18569984
Update Time:2025-10-31

methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate
    • Benzoic acid, 4-[[2-[[6,7-dihydro-7-(4-methoxyphenyl)-5H-imidazo[2,1-c]-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester
    • 921579-77-3
    • methyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate
    • methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
    • F2238-0213
    • methyl 4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
    • AKOS024630505
    • Inchi: 1S/C21H21N5O4S/c1-29-17-9-7-16(8-10-17)25-11-12-26-20(25)23-24-21(26)31-13-18(27)22-15-5-3-14(4-6-15)19(28)30-2/h3-10H,11-13H2,1-2H3,(H,22,27)
    • InChI Key: PVTDPUQJYGSPDR-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(CSC2=NN=C3N(C4=CC=C(OC)C=C4)CCN32)=O)C=C1

Computed Properties

  • Exact Mass: 439.13142534g/mol
  • Monoisotopic Mass: 439.13142534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 12.44±0.70(Predicted)

methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate Pricemore >>

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methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate Related Literature

Additional information on methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamido)benzoate

Introduction to Methyl 4-(2-{7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate (CAS No. 921579-77-3)

Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 921579-77-3, represents a unique structural motif that combines elements of benzene derivatives with imidazole and triazole scaffolds. The presence of multiple functional groups, including acetamido and sulfanyl moieties, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.

The benzene ring in Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate serves as a stable aromatic core that can interact with biological targets through π-stacking and hydrophobic effects. The incorporation of the 4-methoxyphenyl group enhances the lipophilicity of the molecule while maintaining its solubility in aqueous environments. This balance is crucial for ensuring effective absorption and distribution within biological systems.

The imidazo[2,1-c][1,2,4]triazole moiety is a key feature of this compound and has been extensively studied for its potential pharmacological properties. This heterocyclic system is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. Recent studies have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents due to their ability to modulate various enzymatic and receptor interactions.

The sulfanyl group attached to the triazole ring introduces additional reactivity and binding potential. Sulfanyl-containing compounds are often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. This feature makes Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate an attractive scaffold for designing molecules with enhanced pharmacological activity.

The acetamido group at the para position relative to the benzene ring provides another layer of functionality that can influence the molecule's interactions with biological targets. Acetamides are known to participate in hydrogen bonding and can serve as pharmacophores in drug design. The presence of this group in Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate suggests that it may have potential applications in modulating protein-protein interactions or enzyme inhibition.

In recent years, there has been growing interest in the development of multifunctional therapeutic agents that can target multiple disease pathways simultaneously. The unique structural features of Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate make it a promising candidate for such applications. The combination of benzene derivatives、imidazole、triazole、and sulfanyl moieties provides a rich scaffold for designing molecules with diverse biological activities.

One area where this compound shows particular promise is in the field of oncology. Imidazole derivatives have been shown to exhibit antitumor properties by inhibiting key enzymes involved in cell proliferation and survival. The sulfanyl group may further enhance these effects by facilitating interactions with cellular targets. Additionally, the acetamido group could contribute to the molecule's ability to modulate signaling pathways associated with cancer cell growth.

The methoxy group on the phenyl ring adds another layer of complexity to the molecule's pharmacological profile. Methoxyphenyl derivatives are known to exhibit various biological activities, including anti-inflammatory、antioxidant、and anticancer effects。 The presence of this group in Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate suggests that it may have potential applications in these areas as well.

Recent advances in computational chemistry have enabled researchers to more effectively predict and design molecules with desired pharmacological properties. By leveraging computational methods, scientists can rapidly screen large libraries of compounds for potential therapeutic activity。 Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate represents an excellent example of how computational tools can be used to identify promising drug candidates.

In conclusion، Methyl 4-(2-{7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl}acetamido)benzoate is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research。 Its unique combination of benzene、imidazole、triazole、and sulfanyl moieties makes it an attractive scaffold for designing molecules with enhanced pharmacological activity。 Further exploration of this compound's properties and applications will undoubtedly contribute to advancements in drug discovery and medicinal chemistry。

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